molecular formula C15H18N4O2 B2926181 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448047-34-4

2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2926181
CAS No.: 1448047-34-4
M. Wt: 286.335
InChI Key: YALQPFXHMZBXEE-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by further functionalization. The piperidine ring can be introduced through nucleophilic substitution reactions, and the pyridine moiety can be attached via a coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Pyridine N-oxide derivatives.

  • Reduction: : Pyrazoline derivatives.

  • Substitution: : Substituted piperidine derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery and development.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to produce its effects. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the presence of both pyrazole and piperidine rings. Similar compounds may include other pyrazole derivatives or piperidine derivatives, but the combination of these two rings in this particular structure sets it apart.

List of Similar Compounds

  • Pyrazole derivatives: : 2-(1H-pyrazol-1-yl)acetic acid

  • Piperidine derivatives: : Piperidine itself or substituted piperidines

Properties

IUPAC Name

2-pyrazol-1-yl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(12-19-9-3-8-17-19)18-10-5-13(6-11-18)21-14-4-1-2-7-16-14/h1-4,7-9,13H,5-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALQPFXHMZBXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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